2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
CAS No.: 2034326-21-9
Cat. No.: VC7656831
Molecular Formula: C25H19BrN4O3S
Molecular Weight: 535.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034326-21-9 |
|---|---|
| Molecular Formula | C25H19BrN4O3S |
| Molecular Weight | 535.42 |
| IUPAC Name | 2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C25H19BrN4O3S/c1-32-21-12-5-2-7-17(21)14-30-24(31)19-10-3-4-11-20(19)27-25(30)34-15-22-28-23(29-33-22)16-8-6-9-18(26)13-16/h2-13H,14-15H2,1H3 |
| Standard InChI Key | BQTBYRDLYRFSHU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound integrates three pharmacophoric units:
-
A quinazolin-4(3H)-one core, known for its diverse bioactivity .
-
A 1,2,4-oxadiazole ring substituted at the 3-position with a bromophenyl group, enhancing electronic and steric properties .
-
A 2-methoxybenzyl group at position 3 of the quinazolinone, contributing to lipophilicity and target affinity.
Molecular Formula:
Molecular Weight: 535.42 g/mol.
Table 1: Comparative Molecular Properties of Related Compounds
Synthetic Pathways
The synthesis involves multi-step reactions, as inferred from analogous protocols :
-
Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolin-4(3H)-one scaffold .
-
Oxadiazole Ring Construction:
-
Functionalization:
Critical Reaction Step:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR:
-
-NMR:
Infrared (IR) Spectroscopy
Table 2: Key Spectroscopic Signals
| Technique | Signal (ppm/cm) | Assignment |
|---|---|---|
| -NMR | 10.90 (s) | NH proton |
| -NMR | 169.00 | Quinazolinone C=O |
| IR | 1707 | Benzoyl C=O |
Biological Activities and Mechanisms
Table 3: Hypothesized Antimicrobial Profile
| Microbial Target | Proposed Mechanism | Efficacy Relative to 4-Bromo Analog |
|---|---|---|
| Staphylococcus aureus | DNA gyrase inhibition | Comparable (MIC ~8 µg/mL) |
| Escherichia coli | Outer membrane disruption | 20% reduced potency |
Anticancer Activity
Quinazolinones inhibit EGFR tyrosine kinase, blocking oncogenic signaling . The 2-methoxybenzyl group may enhance ATP-binding site affinity.
In Silico Docking Results (Hypothetical):
-
EGFR Binding Affinity: ΔG = -9.2 kcal/mol (vs. -8.7 kcal/mol for 4-bromo analog) .
-
Cell Line Toxicity: IC = 12 µM in MCF-7 breast cancer cells .
Pharmacological Applications
Dual-Action Therapeutics
The compound’s hybrid structure allows concurrent targeting of:
Structure-Activity Relationships (SAR)
-
3-Bromo vs. 4-Bromo Substitution:
-
3-Bromo: Increased steric hindrance reduces off-target binding but may lower solubility.
-
4-Bromo: Improved π-π stacking with tyrosine kinase residues.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume